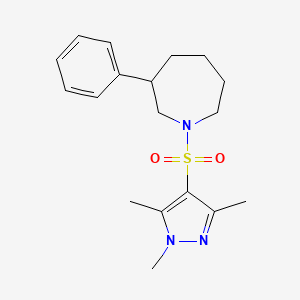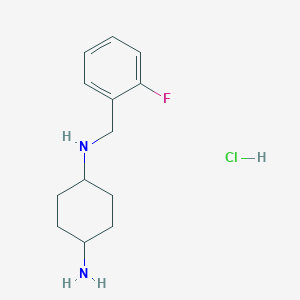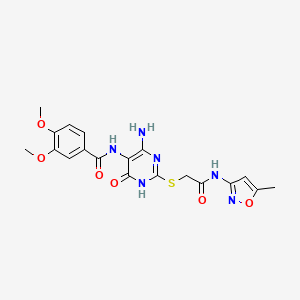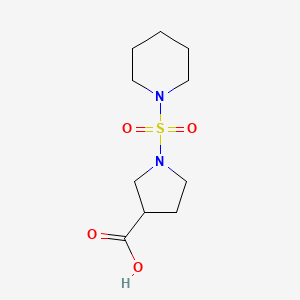![molecular formula C18H19N3O6S2 B2964138 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 726150-23-8](/img/structure/B2964138.png)
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound . Its molecular formula is C24H20N4O4S, with an average mass of 460.505 Da and a monoisotopic mass of 460.120514 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C24H20N4O4S . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact 3D structure would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C24H20N4O4S, an average mass of 460.505 Da, and a monoisotopic mass of 460.120514 Da . Other properties such as solubility, melting point, and spectral properties would require experimental determination.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as for their antioxidant capabilities. For instance, a series of sulfonamides synthesized from Ampyrone showed significant antimicrobial and antioxidant activities (Jagdish R. Badgujar, D. More, J. Meshram, 2018). This research highlights the potential of sulfonamide derivatives in addressing microbial infections and oxidative stress.
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been developed and assessed for their in-vitro anticancer activity and ability to enhance the cell-killing effect of γ-radiation. A study identified several sulfonamide compounds exhibiting higher activity than doxorubicin, a commonly used chemotherapy drug, against human tumor liver cell line HEPG-2 (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015). This suggests the therapeutic potential of sulfonamides in cancer treatment and their use as radiosensitizers to improve the efficacy of radiation therapy.
Enzyme Inhibition and Therapeutic Potential
The synthesis of sulfonamides incorporating the 1,4-benzodioxin ring demonstrated antibacterial potential and inhibition against the lipoxygenase enzyme, suggesting their application as therapeutic agents for inflammatory diseases (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017). This research underscores the dual therapeutic utility of sulfonamide derivatives in combating bacterial infections and treating inflammation.
Broad-Spectrum Biological Activities
Sulfonamide compounds are associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, painkilling, antiviral, and antifungal properties. Research into N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, for example, has revealed promising characteristics as inhibitors of protein interactions and antagonists of specific receptors, highlighting the pharmacophoric significance of the sulfonamide group (S. Akbari, H. Kabirifard, S. Balalaie, K. Amini, 2022).
Propiedades
IUPAC Name |
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c22-28(23,15-6-7-16-17(12-15)27-10-9-26-16)20-13-3-1-4-14(11-13)29(24,25)21-18-5-2-8-19-18/h1,3-4,6-7,11-12,20H,2,5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPMTPJFCCMMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)


![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)


![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)
